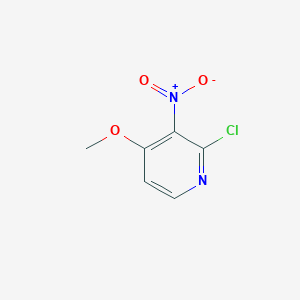

2-Chloro-4-methoxy-3-nitropyridine

説明

Significance of Halogenated Nitropyridines as Privileged Heterocyclic Scaffolds in Modern Organic Synthesis

Halogenated nitropyridines are considered "privileged scaffolds" in organic synthesis due to the presence of multiple reactive sites that can be selectively functionalized. nih.gov The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine (B92270) ring makes the aromatic system electron-deficient, thus activating the ring towards nucleophilic aromatic substitution (SNAr). nih.gov The halogen substituent, typically chlorine or bromine, serves as an excellent leaving group in these reactions, allowing for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides.

Furthermore, the nitro group itself can be readily reduced to an amino group, which can then participate in a variety of subsequent transformations, such as diazotization or acylation. This versatility allows for the construction of complex molecular architectures from relatively simple starting materials. The strategic placement of both a halogen and a nitro group on the pyridine ring provides chemists with a powerful tool for the regioselective synthesis of highly functionalized pyridines, which are key components in many pharmaceuticals, agrochemicals, and materials. nih.gov

Historical Context and Evolution of Pyridine Functionalization Methodologies

The functionalization of the pyridine ring has been a long-standing challenge in organic chemistry. researchgate.net Early methods often relied on harsh reaction conditions and suffered from a lack of regioselectivity, leading to mixtures of products that were difficult to separate. researchgate.net The inherent electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, a common method for functionalizing benzene (B151609) derivatives. researchgate.net

Historically, the synthesis of functionalized pyridines often involved the construction of the ring from acyclic precursors. However, the drive for more efficient and sustainable chemical processes has led to the development of methods for the direct functionalization of the pre-formed pyridine ring. researchgate.net A significant breakthrough in this area was the development of nucleophilic aromatic substitution reactions on halopyridines, particularly those activated by electron-withdrawing groups like the nitro group.

More recent advancements have focused on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which have greatly expanded the scope of accessible pyridine derivatives. nih.gov Additionally, C-H functionalization has emerged as a powerful strategy for directly introducing new substituents onto the pyridine ring without the need for pre-installed functional groups, further enhancing the efficiency of pyridine synthesis. ntnu.no The synthesis of polysubstituted pyridines like 2-Chloro-4-methoxy-3-nitropyridine often starts from readily available dichloronitropyridines, such as 2,4-dichloro-3-nitropyridine (B57353), where the chlorine atoms can be selectively substituted. google.com

Electronic and Steric Factors Influencing Reactivity in Substituted Pyridine Systems

The reactivity of substituted pyridines is governed by a delicate interplay of electronic and steric effects. The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack, particularly at the C2 and C4 positions. nih.gov

The presence of additional electron-withdrawing substituents, such as the nitro group in this compound, further enhances this effect, making the ring highly susceptible to nucleophilic aromatic substitution. The methoxy (B1213986) group at the C4 position, being an electron-donating group through resonance, can modulate the reactivity of the ring.

Steric hindrance also plays a crucial role in determining the regioselectivity of reactions. Bulky substituents can hinder the approach of a nucleophile to an adjacent position. In the case of this compound, the substituents are positioned in a way that influences the accessibility of each reactive site. For instance, the reactivity of the chlorine atom at the C2 position can be influenced by the adjacent nitro group at C3.

The following data tables provide a summary of key physical properties and synthetic yields for this compound and related compounds, illustrating the influence of different substituents on their characteristics.

Table 1: Physical Properties of Selected Halogenated Nitropyridines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₆H₅ClN₂O₃ | 188.57 | Not available |

| 2-Chloro-4-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | 51-53 sigmaaldrich.com |

| 2-Chloro-6-methoxy-3-nitropyridine (B41990) | C₆H₅ClN₂O₃ | 188.57 | 78-80 sigmaaldrich.com |

| 2,4-Dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | Not available |

| 2-Chloro-4-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 52-56 sigmaaldrich.com |

| 2-Chloro-4-nitropyridin-3-amine | C₅H₄ClN₃O₂ | 173.56 | Not available |

| 2-Chloro-4-methoxy-5-nitropyridine | C₆H₅ClN₂O₃ | 188.57 | Not available |

| Pyridine | C₅H₅N | 79.10 | -42 chemicalbook.com |

Table 2: Representative Synthetic Yields for Reactions Involving Halogenated Nitropyridines

| Starting Material | Reagent | Product | Yield (%) |

| 2,4-dichloro-3-nitropyridine | Sodium acetate (B1210297) in DMF | 2-chloro-4-acetoxy-3-nitropyridine | High (not specified) google.com |

| 2,4-dichloro-3-nitropyridine | Various amines | 2-chloro-4-amino-3-nitropyridines | Not specified nih.gov |

| 2-chloro-5-methyl-3-nitropyridine (B188117) | Oxidation | 2-chloro-3-nitro-5-pyridinecarboxylic acid | Not specified nih.gov |

| 2,6-dichloro-3-nitropyridine | 3-aminoisoquinoline derivative | Substituted 2-amino-6-chloro-3-nitropyridine (B151482) | Not specified nih.gov |

| 4-chloro-3-nitropyridine | Sodium 3-amino-2-pyridinethiolate | Substituted pyridine sulfide | Not specified nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPNTNLKOJPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396299 | |

| Record name | 2-chloro-4-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6980-09-2 | |

| Record name | 2-chloro-4-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Methoxy 3 Nitropyridine and Analogues

Precursor Synthesis and Regioselective Functionalization

The construction of the target molecule typically proceeds through the sequential functionalization of a pyridine (B92270) core. This involves the controlled introduction of nitro, chloro, and methoxy (B1213986) groups in a specific order to achieve the desired substitution pattern.

Nitration Strategies for Pyridine and its Derivatives

The direct nitration of pyridine is notoriously challenging due to the electron-deficient nature of the aromatic ring, which is further deactivated by protonation under strongly acidic nitrating conditions. nih.govchemicalbook.com Traditional methods using nitric acid and sulfuric acid often require high temperatures and result in low yields of the desired 3-nitropyridine (B142982). nih.gov

To circumvent these issues, several strategies have been developed:

Nitration of Pyridine-N-oxide: One effective method involves the initial oxidation of pyridine to pyridine-N-oxide. The N-oxide is more susceptible to electrophilic attack, and nitration with a mixture of fuming nitric acid and concentrated sulfuric acid can proceed under less harsh conditions to yield 4-nitropyridine-N-oxide. Subsequent deoxygenation, for instance with phosphorus trichloride, can then yield 4-nitropyridine. nih.gov

Dearomatization-Rearomatization Strategy: A more recent and highly regioselective method for the meta-nitration of pyridines involves a dearomatization-rearomatization strategy. This approach can provide access to 3-nitropyridine derivatives under mild, catalyst-free conditions. nih.gov

Nitration of Substituted Pyridines: The presence of activating groups on the pyridine ring can facilitate nitration. For instance, the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline has been used to produce nitropyridine derivatives, although this can lead to mixtures of regioisomers. The nitration of 2,6-dichloropyridine (B45657) using a mixture of nitric acid and oleum (B3057394) has been shown to be an effective method for producing 2,6-dichloro-3-nitropyridine, with the oleum allowing for lower molar ratios of nitric acid and reducing the evolution of hazardous nitrogen oxides. tcichemicals.com

| Precursor | Nitrating Agent | Conditions | Product | Yield | Reference |

| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | - | 4-Nitropyridine-N-oxide | - | nih.gov |

| 2-Amino-4-picoline | Mixed Acid | - | 2-Amino-4-methyl-3-nitropyridine & isomers | Low selectivity | |

| 2,6-Dichloropyridine | HNO₃ / Oleum | 85-150 °C | 2,6-Dichloro-3-nitropyridine | Good | tcichemicals.com |

Halogenation Procedures for Pyridine Cores

The introduction of chlorine atoms onto the pyridine ring is a crucial step in the synthesis of the target compound. Chlorination is typically achieved using standard chlorinating agents.

A key intermediate in the synthesis of 2-chloro-4-methoxy-3-nitropyridine is 2,4-dichloro-3-nitropyridine (B57353) . This precursor can be synthesized from 2,4-dihydroxypyridine (B17372). The process involves the nitration of 2,4-dihydroxypyridine to form 2,4-dihydroxy-3-nitropyridine (B116508), which is then chlorinated. epo.org The chlorination of 2,4-dihydroxy-3-nitropyridine to 2,4-dichloro-3-nitropyridine can be achieved using reagents such as phosphorus oxychloride (POCl₃) in the presence of a base like diisopropylethylamine (DIPEA). epo.org The reaction mixture is typically heated to drive the reaction to completion. epo.orggoogle.com

Another approach involves the chlorination of a pyridine derivative that already contains the nitro group. For example, 2-hydroxy-3-nitropyridine (B160883) can be halogenated to produce 2-chloro-3-nitropyridine (B167233) using thionyl chloride in the presence of N,N-dimethylformamide. epo.org

| Starting Material | Chlorinating Agent | Conditions | Product | Reference |

| 2,4-Dihydroxy-3-nitropyridine | POCl₃ / DIPEA | Heat | 2,4-Dichloro-3-nitropyridine | epo.org |

| 2-Hydroxy-3-nitropyridine | SOCl₂ / DMF | 110 °C, 3 hours | 2-Chloro-3-nitropyridine | epo.org |

Etherification Reactions for Introduction of Alkoxy Moieties

The introduction of the methoxy group at the C4 position is a critical regioselective step. This is typically achieved through a nucleophilic substitution reaction on a di-chlorinated precursor.

The synthesis of the closely related 2-chloro-6-methoxy-3-nitropyridine (B41990) provides a valuable model for this transformation. In this synthesis, 2-amino-6-chloro-3-nitropyridine (B151482) is methoxylated using sodium methoxide (B1231860) in a polar solvent like methanol. google.com

For the synthesis of this compound, the likely precursor is 2,4-dichloro-3-nitropyridine . The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for the regioselective substitution of the C4-chloro group with a methoxy group. The reaction is typically carried out using sodium methoxide in methanol. The reaction of 2,4-dichloro-3-nitropyridine with sodium acetate (B1210297) in dimethylformamide has also been reported to yield the corresponding 4-acetoxy derivative, which can be a precursor to the 4-hydroxy compound and subsequently the 4-methoxy derivative. google.com

Direct Synthesis Routes to this compound

A direct, one-pot synthesis of this compound is not commonly reported. The synthesis typically proceeds through a multi-step sequence involving the formation and functionalization of precursors as described above. A plausible and efficient route starts from the readily available 2,4-dihydroxypyridine.

A representative synthetic pathway is as follows:

Nitration: 2,4-dihydroxypyridine is nitrated to yield 2,4-dihydroxy-3-nitropyridine. epo.org

Dichlorination: The resulting 2,4-dihydroxy-3-nitropyridine is then chlorinated, for example with phosphorus oxychloride, to give the key intermediate 2,4-dichloro-3-nitropyridine . epo.orggoogle.com

Regioselective Methoxylation: Finally, 2,4-dichloro-3-nitropyridine undergoes a regioselective nucleophilic substitution with sodium methoxide. The more reactive chlorine atom at the C4 position is displaced to afford the final product, This compound . nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Nitration: To improve the yield and selectivity of the nitration of pyridine derivatives, controlling the temperature is critical. Lower temperatures, often between 0 and 10°C, can help to minimize the formation of byproducts. nih.gov The use of oleum as a co-solvent in the nitration of dichloropyridines has been shown to enhance yields and reduce the formation of hazardous nitrogen oxide fumes. tcichemicals.com

Chlorination: In the chlorination of hydroxypyridines with reagents like POCl₃, the reaction is often driven to completion by heating. The use of a base, such as DIPEA, can facilitate the reaction. epo.org

Methoxylation: For the regioselective methoxylation of 2,4-dichloro-3-nitropyridine, the reaction conditions should be carefully controlled to favor substitution at the C4 position. This typically involves using a stoichiometric amount of sodium methoxide at a controlled temperature.

Chromatographic and Crystallization Techniques for Intermediate Isolation and Purification

Purification of the intermediates and the final product is essential to obtain a high-purity compound.

Chromatography: Column chromatography is a widely used technique for the purification of nitropyridine derivatives. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation of the desired compound from impurities.

Crystallization: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical and depends on the solubility of the compound at different temperatures. For nitropyridine derivatives, solvents such as ethyl acetate and heptane (B126788) have been used for recrystallization. google.com For instance, a crude product can be dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

| Compound | Purification Method | Details | Reference |

| Nitropyridine derivatives | Column Chromatography | Silica gel, Hexane/Ethyl acetate eluent | |

| 2-Chloro-6-methoxy-3-nitropyridine | Recrystallization | Heptane | google.com |

| 2-Chloro-3-nitropyridine | Recrystallization | Ethyl acetate |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4 Methoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactionsresearchgate.net

The pyridine (B92270) ring of 2-Chloro-4-methoxy-3-nitropyridine is rendered electron-deficient by the presence of the electronegative nitrogen atom and the strongly electron-withdrawing nitro group. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its chemical reactivity. masterorganicchemistry.com The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Substitution of the Chloro Moiety by Various Nucleophiles

The chlorine atom at the C-2 position of this compound is an effective leaving group, readily displaced by a variety of nucleophiles. The electron-withdrawing nature of the adjacent nitro group and the pyridine nitrogen atom activates the C-2 position for nucleophilic attack.

Common nucleophiles that can displace the chloro group include:

Amines : Reactions with primary and secondary amines lead to the formation of the corresponding 2-amino-4-methoxy-3-nitropyridine derivatives.

Thiols : Thiolates are potent nucleophiles that react to yield 2-thioether-substituted pyridines.

Alkoxides : Alkoxides, such as sodium methoxide (B1231860), can substitute the chlorine to form 2,4-dimethoxy-3-nitropyridine.

The general reactivity trend for halogen leaving groups in SNAr reactions is Ar–F >> Ar–Cl ~ Ar–Br. While fluorine is the most activated leaving group, the chloro substituent in the title compound is sufficiently activated to undergo substitution under moderate reaction conditions.

Table 1: Examples of Nucleophilic Substitution of the Chloro Moiety This table is illustrative and based on general SNAr principles.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Piperidine | 2-(Piperidin-1-yl)-4-methoxy-3-nitropyridine |

| Thiolate | Sodium thiophenoxide | 4-Methoxy-3-nitro-2-(phenylthio)pyridine |

| Alkoxide | Sodium methoxide | 2,4-Dimethoxy-3-nitropyridine |

Regioselectivity and Stereochemical Considerations in SNAr Pathways

Regioselectivity in the SNAr reactions of polysubstituted pyridines like this compound is dictated by the electronic and steric effects of the substituents. wuxiapptec.com The incoming nucleophile will preferentially attack the most electron-deficient carbon atom that bears a suitable leaving group.

In this compound:

The nitro group at C-3 and the ring nitrogen at position 1 strongly activate the ortho (C-2) and para (C-4, C-6) positions to nucleophilic attack.

The methoxy (B1213986) group at C-4 is an electron-donating group by resonance, which can partially deactivate the C-2 and C-6 positions. However, its inductive effect is electron-withdrawing.

The chloro group at C-2 is the primary leaving group.

Considering these factors, the C-2 position is significantly activated by the adjacent C-3 nitro group and the ring nitrogen, making it the primary site for nucleophilic attack and substitution of the chlorine atom. Attack at C-4 would involve displacing the methoxy group, which is a much poorer leaving group than chloride. Attack at C-6 is also possible, but would lead to substitution of a hydride ion, which is generally unfavorable unless an oxidative SNAr (SNAr(H)) pathway is operative.

Stereochemical outcomes are generally not a factor in these substitution reactions unless a chiral nucleophile is used or a chiral center is created in the product. However, in related systems, stereoselective isomerizations can be influenced by the substitution pattern on the aromatic ring. researchgate.net

Kinetic and Thermodynamic Parameters Governing SNAr Rates

The rates of SNAr reactions are governed by the stability of the intermediate Meisenheimer complex. nih.gov The more stable the intermediate, the lower the activation energy for its formation and the faster the reaction rate.

Factors influencing the reaction rate include:

Substrate Structure : The presence of strong electron-withdrawing groups, like the nitro group, is crucial for stabilizing the negative charge in the Meisenheimer complex. masterorganicchemistry.com

Leaving Group Ability : The rate is dependent on the nature of the leaving group, with better leaving groups facilitating the second, rearomatization step of the reaction.

Nucleophile Strength : More potent nucleophiles generally lead to faster reaction rates.

Solvent : Polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Quantitative structure-reactivity relationships have been developed to predict SNAr rates using computational descriptors like the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the reaction center. For a given reaction, kinetic studies can be performed under pseudo-first-order conditions to determine rate constants. nih.gov

Detection and Characterization of Meisenheimer Complexes

Meisenheimer complexes are key reactive intermediates in many SNAr reactions. wikipedia.org They are σ-adducts formed by the attack of a nucleophile on the electron-deficient aromatic ring. wikipedia.orgnih.gov While often transient, these complexes can sometimes be stable enough to be detected and characterized, especially when strong electron-withdrawing groups are present on the ring.

The formation of a Meisenheimer complex from this compound would involve the attack of a nucleophile at the C-2 position, forming a tetrahedral carbon and delocalizing the negative charge onto the nitro group and throughout the pyridine ring system. These complexes are often highly colored, which can allow for their detection by UV-Vis spectroscopy. rsc.org NMR spectroscopy is another powerful tool for their characterization, as the formation of the sp3-hybridized carbon in the ring leads to distinct changes in the chemical shifts and coupling constants of the ring protons. wikipedia.org In some cases, stable Meisenheimer salts can be isolated. wikipedia.org Computational methods, such as calculating Fukui indices and Mulliken charges, can also be used to predict the propensity for Meisenheimer complex formation. nih.gov

Transition Metal-Catalyzed Coupling Reactionsacs.org

Beyond its utility in SNAr reactions, the chloro-substituted pyridine ring of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions include:

Suzuki Coupling : This palladium-catalyzed reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. masterorganicchemistry.comyoutube.com This would allow for the introduction of a new aryl or alkyl group at the C-2 position.

Heck Coupling : In this reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. masterorganicchemistry.comyoutube.com

Denitrative Coupling : In some cases, the C-NO2 bond can be activated for cross-coupling reactions, although this is less common than C-Cl bond activation. acs.org

The regioselectivity of these cross-coupling reactions on poly-substituted heterocycles is determined by the relative ease of oxidative addition of the palladium catalyst into the carbon-halogen bond. baranlab.org Generally, the C-Cl bond at the activated C-2 position would be the expected site of reaction.

Table 2: Potential Transition Metal-Catalyzed Reactions This table is illustrative and based on general cross-coupling principles.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Methoxy-3-nitro-2-phenylpyridine |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 4-Methoxy-3-nitro-2-styrylpyridine |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation, and the halogenated pyridine scaffold of this compound makes it a suitable substrate for such transformations. yonedalabs.comrsc.org The chlorine atom at the 2-position is the primary site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the general principles for the Suzuki-Miyaura coupling of 2-chloropyridines are well-established and applicable. nih.govresearchgate.net The reaction is known to be sensitive to the choice of ligand, base, and solvent. rsc.org For related 2-chloropyridines, catalysts based on bulky, electron-rich phosphine (B1218219) ligands often provide high efficacy. nih.gov The nitro group, being strongly electron-withdrawing, can sometimes complicate the catalytic cycle, but successful couplings of nitroarenes are known. chemrxiv.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This method is known for its high functional group tolerance and mild reaction conditions. orgsyn.org The reaction of this compound with an organozinc reagent, catalyzed by a palladium complex, would be expected to proceed at the C2-Cl bond. researchgate.net The preparation of the requisite organozinc reagent and the choice of palladium catalyst are crucial for a successful transformation. Research on the coupling of 2-benzyloxy-4-chloro-3-nitropyridine with 3-pyridyl zinc and boronic acid intermediates demonstrates the feasibility of such reactions on similarly substituted pyridine rings. nih.gov

A summary of typical conditions for these coupling reactions is presented below.

| Reaction | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type phosphines (e.g., SPhos, XPhos), PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF |

| Negishi | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, dppe | Not required | THF, DMF |

Other Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Beyond the classical Suzuki and Negishi reactions, other metal-catalyzed methods can be envisaged for the functionalization of this compound. The merger of transition metal catalysis with photoredox catalysis, known as metallaphotoredox catalysis, has emerged as a powerful strategy for forming carbon-carbon bonds under mild conditions. researchgate.net This approach allows for the generation of radical intermediates that can participate in coupling reactions. For instance, nickel-catalyzed cross-coupling reactions, often in conjunction with a photocatalyst, have been used for the coupling of aryl halides with a variety of partners. researchgate.net

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, offering a pathway to synthetically valuable aminopyridine derivatives. A variety of reducing agents can be employed, with the choice of reagent determining the extent of reduction and the tolerance of other functional groups. organic-chemistry.orgscispace.com

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.

Metal-Acid Systems: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). scispace.com

Transfer Hydrogenation: Employing a hydrogen donor like hydrazine, ammonium (B1175870) formate, or cyclohexene (B86901) in the presence of a catalyst (e.g., Pd/C). scispace.com

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effect the reduction. scispace.com

Chemoselective Reduction to Aminopyridine Derivatives

A key transformation for this compound is the chemoselective reduction of the nitro group to an amine, yielding 3-amino-2-chloro-4-methoxypyridine, without affecting the chloro substituent. This is a critical step in the synthesis of more complex molecules. For the analogous compound, 2-chloro-4-methyl-3-nitropyridine, reduction of the nitro group to an amino group is a known transformation. This selectivity is achievable because the nitro group is generally more easily reduced than an aryl chloride is cleaved by hydrogenolysis.

The following table summarizes common reagents for the chemoselective reduction of nitroarenes.

| Reagent System | Typical Conditions | Selectivity Notes |

| SnCl₂·2H₂O | Ethanol, Reflux | Generally effective and chemoselective. |

| Fe / NH₄Cl | Ethanol/Water, Reflux | A milder, more environmentally benign alternative to Fe/HCl. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methanol or Ethanol, RT | Conditions must be carefully controlled to avoid dehalogenation. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Often used for its mildness and selectivity. |

The resulting 3-amino-2-chloro-4-methoxypyridine is a valuable intermediate, for example, in the synthesis of various heterocyclic compounds. The synthesis of the related 3-amino-2-chloro-4-methylpyridine (B17603) often starts from 2-chloro-4-methyl-3-nitropyridine. google.com

Oxidative Transformations of the Pyridine Ring

The pyridine ring in this compound is generally resistant to oxidative transformations due to the presence of the strongly deactivating nitro group. However, certain oxidative reactions are possible. One potential transformation is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. For the related 2-methyl-3-nitropyridines, oxidation with hydrogen peroxide-urea complex has been shown to yield the corresponding N-oxides. nih.gov Such a transformation on this compound would lead to this compound N-oxide.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitropyridines. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. wikipedia.org The mechanism involves the addition of a carbanion (which bears a leaving group) to the electrophilic aromatic ring to form a Meisenheimer-type adduct. nih.gov Subsequent base-induced β-elimination of a molecule (e.g., HCl from a chloromethylated carbanion) from the adduct, followed by protonation, restores aromaticity and results in the net substitution of a hydrogen atom. nih.gov

For 3-nitropyridine (B142982) systems, VNS typically occurs at the positions ortho and para to the nitro group. In the case of this compound, the nitro group at C3 directs nucleophilic attack to the C4 and C6 positions. However, the C4 position is already substituted with a methoxy group. Therefore, VNS is expected to occur predominantly at the C5 position, which is ortho to the nitro group. The reaction is generally faster for C-H substitution than for the substitution of the halogen atom in halonitroarenes. organic-chemistry.org

Radical-Mediated Reactions and C-H Functionalization

While VNS provides a route for nucleophilic C-H functionalization, radical-mediated reactions offer a complementary approach. The Minisci reaction, for example, is a well-known method for the radical alkylation of electron-deficient heterocycles. This reaction typically involves the generation of an alkyl radical (e.g., from a carboxylic acid using silver nitrate (B79036) and ammonium persulfate) which then adds to the protonated pyridine ring. For this compound, the positions for radical attack would be determined by the electronic and steric properties of the substituted pyridine ring.

Investigation of ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) Mechanisms

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism represents a significant pathway in the nucleophilic substitution reactions of various heterocyclic compounds, particularly in substituted pyrimidines and nitropyridines. wikipedia.org This mechanism provides a valuable framework for understanding product formation that deviates from the standard aromatic nucleophilic substitution (SNAr) pathway. While direct and extensive research on the ANRORC mechanism of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related nitropyridine derivatives.

Research on analogous compounds, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, has provided detailed mechanistic understanding of the ANRORC pathway. These studies reveal the intricate steps involved in the transformation and the factors that influence the reaction's progression and outcome.

A notable investigation into the reaction of 2-chloro-3-nitropyridine with hydroxide (B78521) ions, conducted using NMR and X-ray crystallography, confirmed the formation of a ring-opened intermediate. researchgate.netfigshare.com The initial product of the nucleophilic addition is a pseudo-cis intermediate, which is consistent with the predictions of the SN(ANRORC) mechanism. However, this initial intermediate is unstable and undergoes isomerization to a more stable pseudo-trans geometry. researchgate.net This isomerization is critical as the pseudo-trans conformation of the intermediate prevents the subsequent ring-closing step, thereby halting the completion of the ANRORC cascade for this specific substrate under the studied conditions. researchgate.net

The influence of substituents on the pyridine ring is further underscored by studies on 2-chloro-3,5-dinitropyridine. The hydrolysis of this compound also follows an ANRORC mechanism, and investigations into solvent effects have demonstrated that the rates of formation and disappearance of the open-chain intermediate can be significantly altered by the solvent composition. rsc.org

For this compound, the presence of the methoxy group at the 4-position is expected to exert a notable electronic effect on the pyridine ring. This electron-donating group could influence the initial nucleophilic attack and the stability of the potential ring-opened intermediates. The interplay between the electron-withdrawing nitro group at the 3-position and the electron-donating methoxy group at the 4-position would be a key determinant of its reactivity profile and the propensity to undergo an ANRORC-type transformation.

Based on the research on analogous compounds, a proposed ANRORC mechanism for this compound with a generic nucleophile (Nu-) would involve the following steps:

Addition of the Nucleophile: The nucleophile attacks the pyridine ring, typically at an electron-deficient carbon atom.

Ring Opening: The resulting anionic σ-complex undergoes a ring-opening reaction, breaking a carbon-nitrogen bond in the pyridine ring to form an open-chain intermediate.

Ring Closure: The open-chain intermediate, if conformationally favorable (i.e., in a cis-like geometry), can undergo ring closure to form a new heterocyclic ring, with the expulsion of the leaving group (in this case, the chloride ion).

The following table summarizes the key findings from studies on related nitropyridines, which provide a basis for predicting the behavior of this compound in the context of the ANRORC mechanism.

| Compound | Nucleophile/Conditions | Key Findings | Reference |

| 2-Chloro-3-nitropyridine | Hydroxide ion | Formation of a ring-opened intermediate was confirmed. The initial pseudo-cis intermediate isomerizes to a stable pseudo-trans form, which prevents ring closure. | researchgate.netfigshare.com |

| 2-Chloro-5-nitropyridine | Hydroxide ion | Reacts via an SN(ANRORC) mechanism to form a ring-opened anion. | researchgate.net |

| 2-Chloro-5-nitropyridine | Potassium amide/liquid ammonia | Approximately 75% of the reaction proceeds through the ANRORC mechanism. | researchgate.net |

| 2-Chloro-3,5-dinitropyridine | Hydrolysis | Proceeds via the ANRORC mechanism; solvent effects on reaction rates have been studied. | rsc.org |

Derivatization and Advanced Functionalization Strategies

Synthesis of Polyfunctional Pyridine (B92270) Derivatives from 2-Chloro-4-methoxy-3-nitropyridine

This compound is a valuable starting material for the synthesis of more complex, polyfunctionalized pyridine derivatives. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom at the 2-position and the hydrogen atom at the 6-position for nucleophilic substitution and other transformations. This reactivity allows for the sequential and controlled introduction of various functional groups, leading to a diverse range of substituted pyridines.

One common strategy involves the reduction of the nitro group to an amine, which can then undergo a plethora of further reactions such as acylation, alkylation, or diazotization. For instance, 2-chloro-3-aminopyridine, obtained from the reduction of 2-chloro-3-nitropyridine (B167233), is a key intermediate in the synthesis of various biologically active compounds. guidechem.comgoogle.com The methoxy (B1213986) group at the 4-position can also be a site for modification, although it is generally less reactive than the 2-chloro substituent.

The synthesis of polyfunctional pyridines often involves a multi-step approach where the substituents are introduced in a specific order to achieve the desired regiochemistry. For example, a nucleophilic aromatic substitution reaction can be performed first to replace the chlorine atom, followed by the reduction of the nitro group, and subsequent functionalization of the resulting amino group. This stepwise approach provides access to a wide array of di- and tri-substituted pyridines with tailored electronic and steric properties.

Introduction of Diverse Chemical Entities (e.g., Nitrogen, Sulfur, Carbon Nucleophiles)

The activated 2-chloro position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of chemical entities.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the chloride to form the corresponding 2-amino-4-methoxy-3-nitropyridine derivatives. This reaction is often the first step in the synthesis of more complex heterocyclic systems. guidechem.comnih.gov The reaction of 2-chloro-3-nitropyridine with various amines has been extensively studied, demonstrating the broad applicability of this transformation. clockss.org

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the displacement of the 2-chloro substituent, yielding 2-thioether-4-methoxy-3-nitropyridines. In some cases, depending on the substitution pattern and reaction conditions, the nitro group itself can be displaced by sulfur nucleophiles. nih.gov

Carbon Nucleophiles: The introduction of carbon-based substituents can be achieved through modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Heck reaction are powerful tools for forming new carbon-carbon bonds at the 2-position of the pyridine ring. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orgyoutube.comnih.govnih.gov The Suzuki-Miyaura reaction, for example, allows for the coupling of the 2-chloro position with a variety of organoboron reagents to introduce aryl, heteroaryl, or alkyl groups. nih.govorganic-chemistry.orgnih.gov The Heck reaction facilitates the introduction of alkenyl substituents. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govnih.gov These reactions significantly expand the diversity of accessible pyridine derivatives.

Table 1: Examples of Nucleophilic Substitution and Cross-Coupling Reactions with 2-Chloro-3-nitropyridine Derivatives

| Nucleophile/Reagent | Reaction Type | Product Type | Reference(s) |

| Primary/Secondary Amines | SNAr | 2-Aminopyridines | guidechem.comnih.govclockss.org |

| Thiols/Thiolates | SNAr | 2-Thioetherpyridines | nih.gov |

| Organoboron Reagents | Suzuki-Miyaura Coupling | 2-Aryl/Alkylpyridines | nih.govorganic-chemistry.orgnih.gov |

| Alkenes | Heck Reaction | 2-Alkenylpyridines | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Diethyl Malonate | SNAr | 2-(Dialkoxycarbonylmethyl)pyridines | nih.gov |

Construction of Fused Heterocyclic Architectures (e.g., Imidazopyridines, Azaindoles)

The polyfunctional nature of this compound and its derivatives makes them excellent precursors for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Imidazopyridines: The synthesis of imidazo[4,5-b]pyridines can be efficiently achieved from 2-chloro-3-nitropyridine. A common synthetic route involves the initial SNAr reaction with a primary amine, followed by the reduction of the nitro group to an amine. The resulting 2,3-diaminopyridine (B105623) intermediate can then undergo condensation with an aldehyde or carboxylic acid derivative to form the fused imidazole (B134444) ring. nih.gov A tandem, one-pot synthesis of functionalized imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine has been developed, highlighting the efficiency of this approach. nih.gov

Azaindoles: Azaindoles, or pyrrolopyridines, are another important class of fused heterocycles that can be synthesized from appropriately substituted pyridines. organic-chemistry.orgrsc.orgnih.govorganic-chemistry.org A general strategy for the synthesis of 7-azaindoles, for instance, involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a cyclization step. organic-chemistry.org While a direct synthesis from this compound is not explicitly detailed, the derivatization of this starting material to a suitable 2,3-disubstituted pyridine precursor would allow entry into azaindole synthesis pathways. For example, reduction of the nitro group and subsequent diazotization of the resulting amine could introduce a halide at the 3-position, which can then be used in cross-coupling reactions.

Table 2: General Strategies for Fused Heterocycle Synthesis from Pyridine Precursors

| Target Heterocycle | General Precursor | Key Reaction Steps | Reference(s) |

| Imidazo[4,5-b]pyridine | 2-Amino-3-nitropyridine | SNAr with amine, nitro reduction, cyclization with aldehyde/acid | nih.govrsc.org |

| 7-Azaindole | 2-Amino-3-halopyridine | Sonogashira coupling with alkyne, cyclization | organic-chemistry.orgrsc.orgnih.govorganic-chemistry.org |

Regioselective Functionalization Approaches for Complex Scaffolds

The ability to selectively functionalize specific positions on the pyridine ring is crucial for the synthesis of complex molecules. In this compound, the inherent electronic properties of the substituents guide the regioselectivity of many reactions. The 2-position is the most electrophilic and therefore the primary site for nucleophilic attack.

However, more advanced strategies can be employed to achieve functionalization at other positions. For instance, after substitution at the 2-position, the nitro group can be reduced to an amine, which can then direct further substitutions. The methoxy group at the 4-position can be cleaved to a hydroxyl group, which can then be converted to a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization, although its application to this compound itself may be challenging due to the presence of multiple reactive sites. However, derivatives of this compound could be designed to incorporate a directing group that facilitates metalation and subsequent electrophilic quench at a specific position. The choice of base and reaction conditions can also play a critical role in controlling the regioselectivity of functionalization reactions on substituted pyridines.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Hybrid functionals like B3LYP and B3PW91 are often recommended for their accuracy in predicting thermochemical data. For nitro-group interactions, the inclusion of exact exchange, such as the 20% Hartree-Fock exchange in B3LYP, improves the predictive power of the calculations.

DFT calculations, particularly at the B3LYP/6-311++G** level of theory, have been employed to determine the optimized geometry and electronic structure of pyridine (B92270) derivatives. nih.gov For a related compound, 2-chloro-4-methyl-3-nitropyridine, quantum chemical calculations indicated a planar conformation is favored due to resonance stabilization. The optimized structural parameters, including bond lengths and bond angles, for the related molecule 2-chloro-6-methoxy-3-nitropyridine (B41990) have been calculated using both Hartree-Fock and DFT (B3LYP) methods with a 6-31+G(d,p) basis set. researchgate.net These studies provide a foundational understanding of how substituents influence the geometry of the pyridine ring. The molecular structure of such compounds is crucial for understanding their reactivity and interactions. researchgate.net

| Bond | Bond Length (Å) - HF | Bond Length (Å) - B3LYP | Bond Angle | Bond Angle (°) - HF | Bond Angle (°) - B3LYP |

|---|---|---|---|---|---|

| C1-C2 | 1.374 | 1.385 | C2-C1-C4 | 117.1 | 117.3 |

| C1-C4 | 1.397 | 1.408 | C2-C1-H5 | 120.5 | 120.4 |

| C1-H5 | 1.07 | 1.084 | C1-C2-H6 | 120.8 | 121.2 |

| C2-H6 | 1.072 | 1.082 | C1-C2-C14 | 120.2 | 120.2 |

| C2-C14 | 1.387 | 1.397 | C4-C1-H5 | 122.4 | 122.3 |

| C3-N7 | 1.304 | 1.318 | C1-C4-N7 | 122.5 | 122.6 |

Note: The data presented is for 2-chloro-6-methoxy-3-nitropyridine, a closely related structure, as a representative example of the computational analysis performed on such systems.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eumalayajournal.org The energy gap between the HOMO and LUMO provides an indication of the molecule's stability. acadpubl.eumalayajournal.org For various pyridine derivatives, FMO analysis has been conducted to understand their electronic properties and charge transfer characteristics. nih.govacadpubl.eu

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP surface displays regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding. acadpubl.euresearchgate.net In MEP diagrams, red areas typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. acadpubl.euresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (LUMO-HOMO) | 4.0106 |

Note: The data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, illustrating the type of data generated from FMO analysis.

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic delocalization within a molecule. uni-muenchen.dersc.org It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic importance through second-order perturbation theory. uni-muenchen.de This analysis helps to understand hyperconjugative interactions and their contribution to molecular stability. rsc.org NBO analysis has been applied to various substituted pyridines to investigate atomic charges, electronic exchange interactions, and charge delocalization. nih.gov The results of NBO analysis can explain the stability arising from electron delocalization from lone pairs into antibonding orbitals. wisc.edu

Ab Initio Quantum Chemical Calculations (e.g., Hartree-Fock)

Ab initio quantum chemical methods, such as the Hartree-Fock (HF) method, provide a foundational level of theory for studying molecular systems. nih.gov While DFT methods often provide more accurate results for systems with significant electron correlation, HF calculations are still valuable for obtaining initial geometries and wavefunctions. nih.gov For 2-chloro-6-methoxy-3-nitropyridine, both HF and DFT calculations have been performed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net These ab initio methods, often used with basis sets like 6-31+G(d,p), contribute to a comprehensive understanding of the molecule's structural and electronic properties. researchgate.net

Mechanistic Elucidation through Computational Reaction Path Investigations

Computational reaction path investigations are crucial for understanding the mechanisms of chemical reactions. For reactions involving substituted furans and nitroalkenes, computational studies using methods like wb97xd/6-311+G(d,p) have been used to explore the potential energy surface and identify intermediates and transition states. mdpi.com These studies can reveal that the actual reaction mechanism may differ from what is initially postulated, highlighting the importance of local nucleophile/electrophile interactions in determining the reaction pathway. mdpi.com Such computational investigations can predict the most thermodynamically stable products, which often align with experimental observations. mdpi.com Although a specific study on the reaction pathways of 2-Chloro-4-methoxy-3-nitropyridine was not found, these methodologies are directly applicable to understanding its reactivity in various chemical transformations.

Advanced Spectroscopic Investigations

Vibrational Spectroscopy (FTIR, FT-Raman) for Mode Assignments and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of 2-Chloro-4-methoxy-3-nitropyridine. By analyzing the vibrational modes, one can confirm the presence of key functional groups and deduce information about the molecule's conformation.

The vibrational spectrum of this compound is expected to be complex due to the presence of multiple functional groups on the pyridine (B92270) ring. The assignments of the observed vibrational frequencies can be made by comparison with the spectra of related substituted pyridines and through theoretical calculations using methods like Density Functional Theory (DFT).

Expected Vibrational Modes:

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C-C and C-N stretching) are anticipated in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the ring are expected at lower frequencies.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are typically observed around 3100-3000 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations will appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The methoxy (B1213986) group (-OCH₃) will exhibit symmetric and asymmetric stretching vibrations of the C-H bonds in the 2950-2850 cm⁻¹ range.

Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are strong indicators of its presence and are expected in the regions of 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively.

C-Cl and C-O Vibrations: The C-Cl stretching vibration is anticipated to appear in the 800-600 cm⁻¹ region. The C-O stretching vibration of the methoxy group will likely be observed around 1250 cm⁻¹.

A tentative assignment of the principal vibrational modes for this compound is presented in the table below, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, FT-Raman |

| Methoxy C-H Stretch | 2950 - 2850 | FTIR, FT-Raman |

| Pyridine Ring Stretch (C-C, C-N) | 1600 - 1400 | FTIR, FT-Raman |

| NO₂ Asymmetric Stretch | 1570 - 1500 | FTIR |

| NO₂ Symmetric Stretch | 1370 - 1300 | FTIR |

| C-O (Methoxy) Stretch | ~1250 | FTIR |

| C-Cl Stretch | 800 - 600 | FTIR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, methoxy, and nitro substituents. The nitro group, being a strong electron-withdrawing group, will deshield the adjacent protons, causing them to resonate at a higher chemical shift (downfield). The methoxy group, an electron-donating group, will have the opposite effect.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the substituents. The carbon atom attached to the chlorine will experience a deshielding effect, while the carbon attached to the methoxy group will be shielded. The presence of the nitro group will also cause a downfield shift for the carbon atom it is attached to.

A predicted set of ¹H and ¹³C NMR chemical shifts for this compound is provided in the table below, based on the analysis of related structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.0 - 7.3 | - |

| H-6 | 8.0 - 8.3 | - |

| -OCH₃ | 3.9 - 4.1 | 55 - 58 |

| C-2 | - | 150 - 153 |

| C-3 | - | 135 - 138 |

| C-4 | - | 158 - 162 |

| C-5 | - | 110 - 113 |

| C-6 | - | 145 - 148 |

Advanced NMR Techniques for Stereochemical and Regiochemical Determination

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to confirm the regiochemistry of this compound. A NOESY experiment would show through-space correlations between protons that are in close proximity. For instance, a cross-peak between the protons of the methoxy group and the proton at the C-5 position of the pyridine ring would provide definitive evidence for the assigned substitution pattern. Similarly, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can establish long-range couplings between protons and carbons, further confirming the connectivity of the molecule.

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound will promote electrons from lower energy molecular orbitals to higher energy ones. The nitropyridine moiety acts as the primary chromophore in this molecule.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to the π* antibonding orbitals.

The position of the absorption maxima (λ_max) can be influenced by the solvent polarity. In polar solvents, a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition are often observed.

| Electronic Transition | Expected Wavelength Range (nm) | Characteristics |

| π → π | 250 - 300 | High intensity |

| n → π | 320 - 380 | Low intensity, solvent dependent |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the searched literature, its solid-state architecture can be inferred from the known crystal structure of the closely related compound, 2-chloro-3-nitropyridine (B167233). nih.govresearchgate.net

It is anticipated that the pyridine ring in this compound will be essentially planar. Due to steric hindrance between the adjacent chloro and nitro groups, the nitro group is likely to be twisted out of the plane of the pyridine ring. nih.govresearchgate.net The methoxy group may also adopt a specific conformation relative to the ring.

The crystal packing is expected to be stabilized by a network of weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds. nih.govresearchgate.net These interactions would link adjacent molecules, forming a stable three-dimensional lattice. The presence of the chlorine atom might also lead to halogen bonding interactions in the crystal structure.

A table of predicted crystallographic parameters for this compound is presented below, based on the data for 2-chloro-3-nitropyridine. nih.govresearchgate.net

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~7.6 |

| b (Å) | ~12.2 |

| c (Å) | ~7.7 |

| β (°) | ~118.5 |

| Z | 4 |

| Key Intermolecular Interactions | C-H···O, C-H···N hydrogen bonds |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The structure of 2-Chloro-4-methoxy-3-nitropyridine is particularly amenable to modification, making it a valuable precursor in the design and synthesis of active pharmaceutical ingredients (APIs). The chlorine atom is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amino group, and the methoxy (B1213986) group can be altered, allowing for the construction of diverse molecular scaffolds with potential therapeutic properties.

Synthesis of Potential Anti-Cancer Agents and Analogues

Derivatives of this compound have been investigated for their potential as anti-cancer agents. For instance, its structural framework has been utilized in the synthesis of compounds demonstrating selective inhibitory effects against specific cancer cell lines. Research has shown that certain derivatives exhibit activity against renal cancer (UO-31) and breast cancer (MCF-7) cells. The development of quinazoline-based pyrimidodiazepines from related chloro-anilinoquinazoline chalcones has yielded compounds with significant antiproliferative activity against various human tumor cell lines, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov One such derivative displayed potent growth inhibition against the K-562 leukemia cell line. nih.gov

Precursor for Anti-Inflammatory Compounds and Related Therapies

The synthesis of novel anti-inflammatory agents has utilized 2-chloro-pyridine derivatives as starting materials. For example, new quinazoline (B50416) derivatives with anti-inflammatory potential have been synthesized, with some compounds showing significant activity. derpharmachemica.comresearchgate.net These compounds often target cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins (B1171923) that mediate inflammation. researchgate.net The development of substituted pyridine (B92270) compounds has been explored for treating diseases mediated by TNF-α, IL-1β, IL-6, and/or IL-8, which are key players in inflammatory processes. google.com

Development of Anti-Viral and Anti-Neurodegenerative Agents

The versatile nature of pyridine derivatives, including those related to this compound, extends to the development of antiviral and neuroprotective agents. For instance, 2-chloro-3-nitropyridine (B167233) has been a precursor in the synthesis of diazepine-based anti-AIDS drugs. guidechem.com There is also growing interest in the potential of antiviral agents in treating neurodegenerative disorders like Alzheimer's disease, with some research suggesting a link between viral infections such as Herpes Simplex Virus-1 and the pathology of the disease. nih.gov

Synthesis of Inhibitors for Specific Biological Targets (e.g., JAK2, GSK3)

The quest for targeted therapies has led to the use of nitropyridine intermediates in the synthesis of inhibitors for specific enzymes implicated in disease. For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that can drive cancer growth. mdpi.com Additionally, research into inhibitors of Glycogen Synthase Kinase 3 (GSK3), a key enzyme in various cellular processes, has explored compounds with a nitrophenyl component, highlighting the relevance of the nitro-aromatic scaffold in kinase inhibitor design. nih.gov

Radioligand Synthesis for Positron Emission Tomography (PET) Imaging

The methoxy group on this compound makes it a candidate for radiolabeling, a crucial process in the development of tracers for Positron Emission Tomography (PET) imaging. PET is a powerful diagnostic tool that allows for the visualization and quantification of biological processes in vivo. By replacing the methyl group of the methoxy moiety with a positron-emitting isotope like Carbon-11 (¹¹C), researchers can create radioligands. nih.govnih.gov These labeled molecules can then be used to study the distribution and density of specific receptors or enzymes in the brain and other organs, aiding in the diagnosis and understanding of various diseases, including neurodegenerative disorders. nih.govbiorxiv.orgresearchgate.net For example, derivatives have been synthesized for potential use as PET imaging agents for dopamine (B1211576) D3 receptors and nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net

Intermediacy in the Synthesis of Agrochemicals (e.g., Herbicides, Insecticides)

Beyond pharmaceuticals, this compound and related compounds are valuable intermediates in the agrochemical industry. chemimpex.com The reactivity of the pyridine ring, enhanced by the presence of the chloro and nitro groups, allows for the synthesis of a variety of pesticides, including herbicides and insecticides. guidechem.com These compounds are designed to target specific biological pathways in weeds and insects, helping to protect crops and improve agricultural yields. For instance, nitropyridine-containing compounds have been synthesized and evaluated for their herbicidal activity, with some showing promise as protoporphyrinogen (B1215707) oxidase inhibitors, a key target for herbicide development. mdpi.com

Contribution to the Development of Functional Materials and Dyes

While direct, extensive research on the applications of this compound in functional materials and dyes is still an evolving field, its structural analogs and related pyridine derivatives have demonstrated considerable promise, suggesting a clear path for its future utilization. The reactivity of its functional groups—the labile chlorine atom and the reducible nitro group—makes it a prime candidate for creating sophisticated chromophores and polymers with unique optical and electronic properties.

Precursor for Dye Synthesis

The potential of this compound as a dye intermediate is strongly suggested by the established use of its close analog, 2-amino-6-methoxy-3-nitropyridine (B1334430), in the formulation of hair dyes. A patented process reveals that 2-amino-6-methoxy-3-nitropyridine can be reduced to 2,3-diamino-6-methoxypyridine, which then functions as a dye coupler in oxidative hair coloring compositions. google.com This transformation of a nitropyridine to a diaminopyridine is a key step in forming the final dye molecule.

This suggests a plausible pathway for the utilization of this compound in dye synthesis. The process would likely involve an initial nucleophilic substitution to replace the chlorine atom with an amino group, followed by the reduction of the nitro group to create a diaminopyridine derivative. This resulting molecule could then be used as a building block for various classes of dyes.

Potential in Functional Materials

The exploration of pyridine derivatives in the realm of functional materials, particularly in nonlinear optics, further underscores the potential of this compound. For instance, the synthesis of third-order nonlinear optical materials from pyridine precursors highlights the role of the pyridine ring in creating materials with desirable electro-optical properties. While specific research on this compound for these applications is not yet widely published, its electron-withdrawing nitro group and electron-donating methoxy group create an intrinsic dipole moment, a key characteristic for nonlinear optical activity.

Furthermore, the chloro and nitro functionalities on the pyridine ring open avenues for its use as a monomer in the synthesis of functional polymers. Through reactions like polycondensation, this compound could be incorporated into polymer backbones, potentially leading to materials with enhanced thermal stability, specific electronic properties, or photoresponsive behavior.

While concrete examples of functional materials and dyes derived directly from this compound are not yet prevalent in publicly available research, the established applications of its close analogs provide a strong indication of its latent potential in these advanced fields. Further research into the targeted synthesis of chromophores and polymers from this versatile precursor is anticipated to unlock novel materials with significant technological impact.

Future Research Directions and Perspectives

Design and Implementation of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is paramount for the broader application of 2-Chloro-4-methoxy-3-nitropyridine. Current methodologies for related nitropyridines often rely on harsh conditions or generate significant waste. Future research should focus on "green chemistry" approaches.

Key areas for investigation include:

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis can offer improved control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, better purity, and enhanced safety, especially for nitration reactions.

Catalyst Optimization: Developing novel catalysts for the key synthetic steps, such as the initial nitration and subsequent chlorination or methoxylation, is crucial. This includes exploring metal-free catalytic systems to reduce heavy metal contamination in the final products. For instance, methods developed for reducing other aromatic nitro compounds using organic catalysts like 4,4'-bipyridine (B149096) could be adapted. guidechem.com

Waste Reduction: Methodologies that minimize solvent use and treat or repurpose byproducts are needed. A patented process for a related compound, 4-chloro-3-methoxy-2-methyl-4-pyridine, utilizes dimethylformamide (DMF) to absorb excess phosphorus oxychloride, converting it into a Vilsmeier reagent and thereby reducing acidic wastewater generation. scispace.com Similar innovative work-up procedures could be designed for the synthesis of this compound.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Batch Synthesis | Well-established, suitable for small-scale lab synthesis. | Potential for thermal runaways, higher waste generation, scalability issues. google.com |

| Continuous Flow | Improved safety, higher throughput, better process control, easier scalability. | Higher initial setup cost, potential for channel clogging with solid precipitates. |

| Microwave/Ultrasound | Rapid reaction times, often higher yields, energy efficiency. nih.gov | Scalability can be challenging, requires specialized equipment. |

| Green Catalysis | Reduced environmental impact, avoidance of toxic heavy metals. guidechem.comresearchgate.net | Catalyst stability, activity, and recyclability need to be optimized. |

Exploration of Underexplored Reactivity Modes and Catalyst Development

The reactivity of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nitro group activates the pyridine (B92270) ring for nucleophilic substitution, primarily at the chlorine-bearing carbon. Future work should systematically explore this reactivity and develop new catalytic systems to control it.

Regioselective Substitutions: While the chlorine at the 2-position is the most likely site for nucleophilic attack, the influence of the methoxy (B1213986) and nitro groups on other positions warrants further study. Research on related 2-R-3-nitropyridines has shown that the nitro group itself can sometimes be displaced by strong nucleophiles, a reactivity mode that could be explored for this compound. nih.gov

Cross-Coupling Reactions: The chloro-substituent is a handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. Developing highly efficient catalysts, potentially ligand-free systems as demonstrated for the arylation of 2,4-dichloro-3-nitropyridine (B57353), would enable the facile synthesis of a vast library of derivatives. researchgate.net

Nitro Group Transformations: Beyond simple reduction to an amino group, the nitro group can participate in various transformations. guidechem.com Exploring catalytic cycles for denitrative coupling or other functionalizations would open new avenues for derivatization.

Table 2: Potential Reactivity Modes and Catalytic Systems

| Reaction Type | Reagents/Catalysts | Potential Products/Applications |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alkoxides | Precursors for bioactive molecules. guidechem.comnih.gov |

| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst (e.g., PdCl₂) | Biaryl pyridine derivatives for material science or as kinase inhibitors. researchgate.netnih.gov |

| Nitro Group Reduction | SnCl₂, Pd-Fe/TiO₂, B₂(OH)₄ | Synthesis of 2-chloro-4-methoxy-pyridin-3-amine, a key intermediate. guidechem.comguidechem.com |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru) | Direct functionalization of pyridine ring C-H bonds. |

Rational Design and Synthesis of New Derivatives with Tailored Bioactivity Profiles

Substituted nitropyridines are privileged scaffolds in drug discovery, serving as intermediates for compounds with antibacterial, antifungal, herbicidal, and anticancer properties. nih.govchemimpex.com The rational design of new derivatives of this compound should leverage this known bioactivity.

Anticancer Agents: Many kinase inhibitors feature a substituted pyridine core. nih.gov Derivatives can be designed to target specific kinases by modifying the substituents. For instance, replacing the chlorine with various amine-containing heterocycles could generate libraries for screening against cancer cell lines.

Agrochemicals: Nitropyridine derivatives have been investigated as herbicides that inhibit enzymes like protoporphyrinogen (B1215707) oxidase. nih.gov The this compound scaffold can be used to synthesize new analogues for testing as potential herbicides or fungicides.

Antimicrobial Compounds: The core structure is a known building block for creating agents with antibacterial properties. chemimpex.com Systematic modification and subsequent screening could lead to the discovery of new antimicrobial leads.

Table 3: Potential Bioactive Derivatives and Target Areas

| Derivative Class | Synthetic Strategy | Target Bioactivity |

|---|---|---|

| 2-Amino-substituted Pyridines | SNAr with primary/secondary amines. guidechem.com | Kinase Inhibition (Anticancer). nih.gov |

| 2-Anilino-pyridines | SNAr with substituted anilines. guidechem.com | Cytotoxic agents. guidechem.com |

| Pyridyloxy-acetophenones | SNAr with hydroxyacetophenones. nih.gov | Herbicidal activity. nih.gov |

| Fused Heterocycles | Multi-step synthesis involving reduction and cyclization. guidechem.com | Topoisomerase Inhibition, Novel Scaffolds. nih.gov |

Advanced Computational-Aided Drug Discovery and Material Design

Computational methods are indispensable tools for accelerating the discovery and optimization of novel molecules, saving significant time and resources compared to traditional experimental screening. mdpi.comnih.gov

Virtual Screening and Docking: For drug discovery applications, large virtual libraries of derivatives of this compound can be generated and screened in silico against the binding sites of known biological targets like kinases or topoisomerases. nih.govscielo.org.mx This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): Once a set of active derivatives is identified, QSAR models can be built to correlate specific structural features with biological activity. nih.gov These models can then predict the potency of new, unsynthesized compounds, guiding further design efforts.

Material Properties Prediction: In material science, computational tools can predict the electronic and photophysical properties of new derivatives. chemicalbook.com For example, density functional theory (DFT) can be used to calculate properties relevant to organic electronics or fluorescent materials, guiding the synthesis of compounds with desired characteristics. nih.gov

Table 4: Application of Computational Methods

| Computational Technique | Application to this compound | Desired Outcome |

|---|---|---|

| Molecular Docking | Docking of virtual derivatives into protein active sites. | Identification of potential drug candidates with high binding affinity. scielo.org.mx |

| Virtual High-Throughput Screening (vHTS) | Screening large databases of virtual derivatives. | Prioritization of a small subset of molecules for synthesis. nih.gov |

| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO/LUMO energies. | Prediction of photophysical properties for materials science applications. nih.gov |

| Machine Learning / AI | Developing predictive models for bioactivity or toxicity. | Accelerating lead optimization and reducing late-stage failures. mdpi.comdrugdiscoverynews.com |

Process Intensification and Scalability for Industrial Applications

For this compound to be a commercially viable intermediate, its synthesis must be scalable, cost-effective, and robust. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.